molecular formula C15H17N3O2S B4016713 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 5998-79-8

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B4016713
CAS RN: 5998-79-8
M. Wt: 303.4 g/mol
InChI Key: MDVFNTWDQUDRNJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are synthesized for exploring their potential in various pharmacological and chemical applications. These compounds, including various acetamide derivatives, are studied for their interactions with biological targets, structural characteristics, and potential as building blocks in synthetic chemistry.

Synthesis Analysis

The synthesis of similar compounds involves the interaction of thiourea with acetylacetone, followed by alkylation processes in specific environments. For example, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants involves a direct synthesis approach where the scaffold of 4,6-dimethyl-2-thiopyrimidine is achieved through the interaction of thiourea with acetylacetone. The alkylation of this scaffold with α-chloroacetamides in the presence of K2CO3 in a Dimethylformamide (DMF) environment results in the desired derivatives (Severina et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography–Mass Spectrometry (LC/MS), and elemental analysis. The structural analysis reveals details about the compound's conformation, interactions, and stabilization mechanisms, such as intramolecular hydrogen bonding that stabilizes certain conformations (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of similar compounds can involve a variety of reactions with primary and heterocyclic amines, leading to the construction of diverse nitrogen heterocyclic compounds. The reactions explored for these compounds demonstrate their versatility as building blocks for synthesizing pyrazoles, pyrimidines, pyridopyrimidines, and diazepines (Farouk et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under various conditions. X-ray crystallography provides insights into the molecular and crystal structure, revealing how molecules interact within the crystal lattice and how these interactions influence the compound's physical properties (Low et al., 1996).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interaction with biological targets, are of significant interest. Studies on related compounds have explored their potential as anticonvulsants, antimicrobial agents, and anticancer compounds, demonstrating the broad applicability and significance of understanding these properties in detail (Severina et al., 2020).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-8-11(2)17-15(16-10)21-9-14(19)18-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVFNTWDQUDRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387870
Record name ST018970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

CAS RN

5998-79-8
Record name ST018970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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